molecular formula C11H19NO5 B6306225 4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid CAS No. 1824344-37-7

4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid

Cat. No.: B6306225
CAS No.: 1824344-37-7
M. Wt: 245.27 g/mol
InChI Key: IJMIYSXHHOKJEZ-UHFFFAOYSA-N
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Description

4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to its tert-butoxycarbonyl group, which is commonly referred to as the BOC group .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from reacting with other reagents during the synthesis process. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the boc group can influence the synthesis of various organic compounds, including peptides and other amine-containing molecules .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis. By adding the BOC group to an amine, the amine is protected from reacting with other reagents. This allows for more complex organic synthesis processes to be carried out .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group are dependent on the pH of the solution, with the addition requiring a basic environment and the removal requiring an acidic environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature .

Future Directions

Peptides inherently feature the favorable properties of being easily synthesized, water-soluble, biocompatible, and typically non-toxic . Thus, boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications and continues to be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group on the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is unique due to its morpholine ring, which imparts different chemical properties compared to other BOC-protected compounds. This makes it particularly useful in specific synthetic applications where the morpholine ring is required .

Properties

IUPAC Name

6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMIYSXHHOKJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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